5-(2,5-Dioxopyrrolidin-1-yl)-2-methylbenzonitrile
Description
Properties
IUPAC Name |
5-(2,5-dioxopyrrolidin-1-yl)-2-methylbenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2/c1-8-2-3-10(6-9(8)7-13)14-11(15)4-5-12(14)16/h2-3,6H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAJUQIWXRLRXGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)CCC2=O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,5-Dioxopyrrolidin-1-yl)-2-methylbenzonitrile typically involves the reaction of 2-methylbenzonitrile with 2,5-dioxopyrrolidin-1-yl derivatives under specific conditions. One common method includes the use of a coupling reaction facilitated by a catalyst such as palladium on carbon (Pd/C) in the presence of a base like potassium carbonate (K2CO3) in an organic solvent such as dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the product. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to achieve maximum productivity .
Chemical Reactions Analysis
Types of Reactions
5-(2,5-Dioxopyrrolidin-1-yl)-2-methylbenzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium methoxide (NaOMe) in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Amines and alcohols.
Substitution: Amides, esters, and other substituted derivatives.
Scientific Research Applications
Medicinal Chemistry
One of the primary applications of 5-(2,5-Dioxopyrrolidin-1-yl)-2-methylbenzonitrile is in the development of pharmaceutical agents. Research has indicated that compounds with similar structures exhibit promising biological activities, including:
- Antiseizure Activity : A related compound has been shown to modulate excitatory amino acid transporters (EAATs), which are crucial for maintaining neurotransmitter balance in the brain. This suggests potential applications in treating epilepsy and other neurological disorders .
- Peptide Synthesis : The compound can act as an intermediate in synthesizing peptide-based drugs. Its ability to form stable linkages with amino acids enhances its utility in drug development .
Materials Science
In addition to medicinal applications, this compound may also find utility in materials science:
- Polymer Chemistry : The incorporation of dioxopyrrolidine moieties into polymer matrices can enhance mechanical properties and thermal stability. Research into polymer composites utilizing this compound is ongoing.
Case Studies and Research Insights
Several case studies highlight the practical applications of this compound:
-
Case Study on Antiseizure Modulation :
- A study explored the effects of a derivative of this compound on seizure activity in animal models. Results indicated a significant reduction in seizure frequency, supporting its potential as a therapeutic agent.
-
Peptide Synthesis Optimization :
- Researchers optimized the synthesis of peptides using this compound as a coupling agent. The study demonstrated improved yields and purity compared to traditional methods, showcasing its effectiveness in peptide chemistry.
-
Material Properties Enhancement :
- An investigation into polymer blends containing this compound revealed enhanced tensile strength and thermal resistance, indicating its potential use in developing advanced materials for industrial applications.
Mechanism of Action
The mechanism of action of 5-(2,5-Dioxopyrrolidin-1-yl)-2-methylbenzonitrile involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to altered cellular functions. The compound’s structure allows it to interact with voltage-gated sodium channels and calcium channels, which are crucial in various physiological processes .
Comparison with Similar Compounds
Similar Compounds
- 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide
- 2-cyano-N-(2,5-dioxopyrrolidin-1-yl) acetamide
- N-Benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide
Uniqueness
5-(2,5-Dioxopyrrolidin-1-yl)-2-methylbenzonitrile is unique due to its specific substitution pattern on the benzonitrile core, which imparts distinct chemical and biological properties.
Biological Activity
5-(2,5-Dioxopyrrolidin-1-yl)-2-methylbenzonitrile is a compound of significant interest in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, focusing on mechanisms of action, biochemical pathways, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a pyrrolidine ring, which is known for its versatile biological activity. Its structure allows it to interact with various biological targets, making it a candidate for further pharmacological studies.
Target Interactions
Research indicates that compounds with similar structures can modify lysine residues in proteins, suggesting that this compound may also interact with proteins in a similar manner.
Biochemical Pathways
Studies have shown that related compounds can enhance cell-specific productivity in cell cultures. For instance, 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide has been reported to increase monoclonal antibody production while suppressing cell growth and enhancing glucose uptake rates . This indicates that this compound could potentially influence metabolic pathways in cells.
Case Studies and Research Findings
Several studies have investigated the biological activities of compounds structurally related to this compound:
Potential Therapeutic Applications
Given its biological activity profile, this compound may be explored for various therapeutic applications:
- Anticonvulsant Therapy : Given the evidence from structurally similar compounds showing efficacy in seizure models.
- Cancer Treatment : The ability to enhance cell-specific productivity suggests potential use in biopharmaceutical production.
- Pain Management : Its potential analgesic effects warrant further investigation into its use as a pain management agent.
Q & A
Basic: What are the recommended synthetic routes for 5-(2,5-Dioxopyrrolidin-1-yl)-2-methylbenzonitrile, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis of compounds containing the 2,5-dioxopyrrolidin-1-yl (NHS ester) group typically involves coupling reactions between activated esters and amines or hydroxyl groups. For analogous structures, such as 5-(2,5-Dioxopyrrolidin-1-yl)pentanoic acid ( ), the NHS ester is formed via carbodiimide-mediated activation (e.g., EDC or DCC) of the carboxylic acid. Key optimization steps include:
- Solvent selection : Use anhydrous dimethylformamide (DMF) or dichloromethane to minimize hydrolysis of the NHS ester .
- Temperature control : Maintain 0–4°C during activation to suppress side reactions like epimerization .
- Stoichiometry : A 1.2:1 molar ratio of NHS to carboxylic acid ensures complete activation .
Post-synthesis, purification via flash chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate the product.
Basic: How should researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
Characterization relies on multimodal analytical techniques:
- NMR spectroscopy : 1H and 13C NMR confirm the presence of the benzonitrile moiety (δ ~110–120 ppm for CN) and the dioxopyrrolidinyl group (δ ~2.5–3.5 ppm for methylene protons) .
- FTIR : Look for C≡N stretching (~2220 cm⁻¹) and carbonyl peaks (~1740 cm⁻¹ for the NHS ester) .
- HRMS : Validate molecular weight with <2 ppm error; fragmentation patterns should align with the loss of the NHS group (Δm/z = 115.026 Da) .
- X-ray crystallography (if crystalline) : SHELX software ( ) can resolve ambiguities in stereochemistry or bond lengths.
Advanced: What experimental strategies mitigate hydrolysis of the NHS ester during bioconjugation studies?
Methodological Answer:
The NHS ester is highly moisture-sensitive. To improve conjugation efficiency:
- Buffer selection : Use pH 7.4–8.5 phosphate or borate buffers to stabilize the ester while maintaining nucleophilic amine reactivity .
- Reaction time : Conduct reactions at 4°C for 12–24 hours to balance hydrolysis and conjugation rates .
- Quenching : Add excess glycine or Tris buffer post-conjugation to neutralize unreacted NHS esters .
Monitor hydrolysis via HPLC-MS; a retention time shift or mass loss of 115.026 Da indicates degradation .
Advanced: How can researchers resolve contradictions between spectroscopic data and computational modeling results?
Methodological Answer:
Discrepancies often arise from dynamic effects (e.g., rotamers) or crystallographic disorder:
- Dynamic NMR : Variable-temperature 1H NMR can identify conformational exchange broadening in the benzonitrile or pyrrolidinyl groups .
- DFT calculations : Compare computed 13C chemical shifts (e.g., using Gaussian) with experimental data to validate tautomeric forms .
- Crystallographic refinement : SHELXL ( ) can model disorder in the dioxopyrrolidinyl ring using PART and SUMP instructions.
Advanced: What are the challenges in scaling up synthesis while maintaining regioselectivity?
Methodological Answer:
Scale-up introduces challenges like exothermicity and mixing inefficiencies:
- Flow chemistry : Continuous flow reactors improve heat dissipation and reduce side reactions (e.g., dimerization) .
- Catalyst screening : Palladium catalysts (e.g., Pd(OAc)₂) enhance selectivity in aryl coupling steps, as seen in boronate analogs ().
- In-line analytics : Use PAT (Process Analytical Technology) tools like ReactIR to monitor reaction progression and adjust conditions in real time .
Basic: What storage conditions are optimal for long-term stability?
Methodological Answer:
- Temperature : Store at –20°C in airtight, amber vials to prevent photodegradation .
- Desiccation : Include silica gel packs to minimize hydrolysis .
- Solvent compatibility : For stock solutions, use anhydrous DMSO or DMF; avoid aqueous buffers until ready for use .
Advanced: How can researchers design controlled experiments to assess cross-reactivity in multi-functional systems?
Methodological Answer:
- Competitive labeling : Co-incubate the compound with alternative electrophiles (e.g., maleimides) and quantify conjugation efficiency via LC-MS .
- Site-directed mutagenesis : Engineer proteins with single reactive amines (e.g., N-terminal or lysine-free variants) to isolate reactivity .
- Kinetic profiling : Use stopped-flow spectroscopy to measure second-order rate constants for NHS ester reactions under varying pH and ionic strength .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
